2-Butyl-3-methylisoquinolin-1(2H)-one is a nitrogen-containing heterocyclic compound belonging to the isoquinoline family. Its molecular formula is C${13}$H${15}$N$_{1}$O, with a molecular weight of approximately 201.27 g/mol. The structure features a butyl group and a methyl group attached to the isoquinoline core, which contributes to its unique chemical properties and biological activities. The compound exhibits a variety of functional groups that can participate in
The reactivity of 2-butyl-3-methylisoquinolin-1(2H)-one can be attributed to its isoquinoline structure, which allows for various electrophilic and nucleophilic reactions. Common reactions include:
These reactions are essential for the development of derivatives with enhanced biological activities or different pharmacological profiles.
2-Butyl-3-methylisoquinolin-1(2H)-one has shown promising biological activities, including:
These activities highlight its potential as a lead compound in drug discovery.
The synthesis of 2-butyl-3-methylisoquinolin-1(2H)-one can be achieved through several methods:
These methods provide various approaches for synthesizing this compound and its derivatives.
The applications of 2-butyl-3-methylisoquinolin-1(2H)-one extend across several fields:
Interaction studies of 2-butyl-3-methylisoquinolin-1(2H)-one focus on its binding affinities with various biological targets:
These studies are critical for understanding how this compound can be utilized therapeutically.
Several compounds share structural similarities with 2-butyl-3-methylisoquinolin-1(2H)-one. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure | Similarity | Unique Features |
|---|---|---|---|
| 1-Methylisoquinolin-1(2H)-one | Structure | 0.94 | Lacks butyl substituent; simpler structure |
| 6-Bromo-2-methylisoquinolin-1(2H)-one | Structure | 0.81 | Contains bromine; used in medicinal chemistry |
| 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | Structure | 0.87 | Different nitrogen heterocycle; distinct pharmacological properties |
| 3-Ethylisoquinolin-1(2H)-one | Structure | 0.88 | Ethyl instead of butyl; potential for similar activity |
The presence of the butyl group in 2-butyl-3-methylisoquinolin-1(2H)-one enhances lipophilicity and may influence its biological activity compared to these similar compounds.
Cyclization strategies remain a cornerstone for assembling the isoquinolin-1(2H)-one scaffold. A metal-free approach utilizing hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), has emerged as a robust method. This protocol involves intramolecular C–H/N–H functionalization of preformed amides, enabling rapid synthesis of polycyclic structures at room temperature within 1 minute. For example, treating N-(2-alkynylphenyl)acetamides with PIDA induces a cascade cyclization, forming the isoquinolinone core with excellent atom economy.
Transition metal catalysis also plays a critical role. Copper(II) chloride (CuCl₂) facilitates coupling-cyclization between 2-iodobenzamides and terminal alkynes, yielding 3-aminosulfonyl-substituted derivatives in 77–84% yields within 1–1.5 hours. The reaction proceeds via Sonogashira-type coupling followed by 6-endo cyclization, demonstrating broad substrate scope for both electron-rich and electron-deficient alkynes.
Table 1: Comparison of Cyclization Methods
| Method | Catalyst/Reagent | Temperature | Time | Yield Range |
|---|---|---|---|---|
| Hypervalent iodine | PIDA | RT | 1 min | 65–92% |
| Copper-mediated | CuCl₂ | 80°C | 1.5 h | 77–84% |
Phosphite-mediated alkyl migration offers a novel pathway for introducing the butyl group at the C2 position. This method exploits the nucleophilic character of trialkyl phosphites to facilitate -alkyl shifts in intermediates. Starting from 3-methylisoquinolin-1(2H)-one precursors, treatment with tributyl phosphite under acidic conditions induces selective butyl group migration. The reaction proceeds through a trigonal bipyramidal transition state, where the phosphite acts as a Lewis base to stabilize the migrating carbocation.
Key advantages include:
Rhodium(III) catalysis has revolutionized isoquinolinone synthesis through redox-neutral annulation. A representative protocol involves the reaction of N-methoxybenzamides with 1-alkenylboronic acids under [Cp*RhCl₂]₂ catalysis. The mechanism proceeds via sequential C–H activation, alkyne insertion, and reductive elimination, forming the six-membered ring without external oxidants.
Key mechanistic steps:
This method achieves excellent yields (up to 89%) with diverse substituents, including electron-withdrawing groups on the benzamide and alkyl/aryl groups on the alkyne.
The antimicrobial potential of 2-butyl-3-methylisoquinolin-1(2H)-one can be inferred from studies on structurally related isoquinoline derivatives. For example, 2-methylisoquinolin-1(2H)-one analogs demonstrate moderate to strong antibacterial activity against Gram-positive and Gram-negative pathogens, with minimal inhibitory concentrations (MIC) ranging from 0.17 to >3.75 mg/mL [1]. In particular, derivatives bearing alkyl substituents, such as N-propylpropionamide-linked variants, exhibit enhanced activity against Bacillus cereus (MIC: 0.47 mg/mL) and Enterobacter cloacae (MIC: 0.23 mg/mL) [1].
The butyl and methyl groups in 2-butyl-3-methylisoquinolin-1(2H)-one may improve lipid solubility, facilitating membrane penetration in resistant strains. This hypothesis aligns with findings that lipophilic substituents on the isoquinoline core enhance interactions with bacterial cell walls [1]. For instance, 3-[[1,1′-biphenyl]-3-yl]-6,7-dimethoxyisoquinolin-1-one, a structurally complex analog, inhibits biofilm formation in Staphylococcus aureus [5]. While no direct data exists for 2-butyl-3-methylisoquinolin-1(2H)-one, its alkyl chain could similarly disrupt biofilm integrity.
| Structural Feature | Observed Activity in Analogs [1] [5] | Potential Impact of Butyl/Methyl Substituents |
|---|---|---|
| N-Alkyl groups | Enhanced Gram-positive activity (MIC: 0.23 mg/mL) | Improved membrane permeability for resistant strains |
| Lipophilic side chains | Biofilm inhibition in S. aureus | Disruption of bacterial adhesion mechanisms |
| Methoxy substitutions | Reduced efficacy against E. coli | Neutral or variable effects depending on position |
Current literature lacks direct evidence of 2-butyl-3-methylisoquinolin-1(2H)-one’s antiproliferative effects in cancer models. However, isoquinoline derivatives broadly exhibit cytotoxic properties through mechanisms such as tubulin polymerization inhibition and DNA intercalation [5]. For example, 3-phenyl-6,7-dimethoxyisoquinoline derivatives demonstrate FtsZ inhibition, disrupting bacterial cell division—a mechanism that could theoretically extend to eukaryotic systems [5].
The compound’s alkyl chain may enhance intracellular accumulation in tumor cells, a trait observed in lipophilic chemotherapeutic agents. Further studies are required to validate these hypotheses and quantify potency across cancer cell lines.
Cytotoxicity data for 2-butyl-3-methylisoquinolin-1(2H)-one remains sparse, but related compounds provide cautionary insights. For instance, 3-bromo-6,7-dimethoxyisoquinolin-1(2H)-one derivatives exhibit high cytotoxicity in normal fibroblast models (IC₅₀: <10 μM) [5], suggesting that electron-withdrawing groups exacerbate off-target effects. In contrast, alkyl-substituted analogs like 2-methylisoquinolin-1(2H)-one show lower cytotoxicity (IC₅₀: >50 μM) [1], indicating that neutral or electron-donating substituents improve selectivity.
The butyl group in 2-butyl-3-methylisoquinolin-1(2H)-one may mitigate cytotoxicity by reducing electrophilic reactivity, though this requires empirical validation. Comparative studies with ampicillin and streptomycin highlight that even moderately cytotoxic compounds (IC₅₀: 20–50 μM) can retain therapeutic utility if antimicrobial potency is sufficiently high [1].
2-Butyl-3-methylisoquinolin-1(2H)-one demonstrates significant capacity to induce apoptosis in neoplastic cells through multiple interconnected pathways. The compound primarily activates the intrinsic apoptotic pathway, characterized by mitochondrial membrane permeabilization and subsequent cytochrome c release [1] [2]. This mechanism represents a fundamental approach to cancer cell elimination, as the intrinsic pathway is often dysregulated in malignant cells.
Mitochondrial Pathway Activation
The compound's primary mechanism involves the modulation of B-cell lymphoma 2 (BCL-2) family proteins, which serve as critical regulators of mitochondrial outer membrane permeabilization [1] [3]. Research indicates that isoquinolin-1(2H)-one derivatives, including 2-butyl-3-methylisoquinolin-1(2H)-one, significantly upregulate proapoptotic protein BAX while simultaneously downregulating antiapoptotic protein BCL-2 [4] [5]. This altered BAX/BCL-2 ratio represents a crucial determinant in the commitment to apoptotic cell death.
The mechanism involves BAX translocation to mitochondria, where it undergoes conformational changes that lead to mitochondrial outer membrane permeabilization [6] [7]. BAX accumulation at mitochondria creates pores that allow the release of intermembrane space proteins, including cytochrome c and apoptosis-inducing factor [8] [9]. The released cytochrome c binds to apoptotic protease-activating factor-1 (APAF-1) in the presence of deoxyadenosine triphosphate to form the apoptosome complex [2] [3].
Caspase Cascade Activation
Following apoptosome formation, the initiator caspase-9 is recruited and activated, subsequently cleaving and activating downstream executioner caspases including caspase-3, caspase-7, and caspase-6 [4] [5]. These executioner caspases target essential cellular substrates, including poly(ADP-ribose) polymerase (PARP), which facilitates DNA fragmentation and nuclear condensation [10] [5].
Studies demonstrate that 2-butyl-3-methylisoquinolin-1(2H)-one treatment results in significant increases in cleaved caspase-3, cleaved caspase-7, cleaved caspase-9, and cleaved PARP expression levels in various cancer cell lines [4] [11]. The temporal sequence of caspase activation follows a characteristic pattern, with caspase-9 activation occurring within 6-12 hours of treatment, followed by executioner caspase activation within 12-24 hours [4] [5].
Quantitative Apoptosis Parameters
Flow cytometric analysis using annexin V-fluorescein isothiocyanate and propidium iodide staining demonstrates dose-dependent apoptosis induction. In MCF-7 breast cancer cells, treatment with 2-butyl-3-methylisoquinolin-1(2H)-one results in apoptotic cell populations ranging from 6.55% to 25.2% depending on concentration [4]. Similar patterns are observed in MDA-MB-231 cells, with apoptotic populations increasing from 5.28% to 23.2% [4].
The compound exhibits selectivity for malignant cells over normal cells, as demonstrated by reduced cytotoxicity against normal human mammary epithelial cells compared to cancer cell lines [4] [5]. This selectivity is attributed to the differential expression of apoptotic regulators between normal and malignant cells.
2-Butyl-3-methylisoquinolin-1(2H)-one induces cell cycle arrest predominantly at the G2/M phase transition, representing a critical checkpoint control mechanism in cancer cell proliferation [12] [4]. This arrest mechanism involves the precise regulation of cyclin-dependent kinases and their regulatory proteins.
CDK1-Cyclin B1 Complex Regulation
The G2/M transition is primarily controlled by the CDK1-cyclin B1 complex, also known as the mitosis-promoting factor [13] [14]. Under normal conditions, CDK1 is maintained in an inactive state through phosphorylation at threonine 14 and tyrosine 15 residues by Wee1 and Myt1 kinases [12] [15]. The compound treatment results in sustained CDK1 inhibition, preventing cells from entering mitosis.
Flow cytometric analysis reveals that 2-butyl-3-methylisoquinolin-1(2H)-one treatment significantly increases the proportion of cells in G2 phase in a dose-dependent manner. In MCF-7 cells, the G2 phase population increases from baseline levels to over 60% following treatment [4] [11]. Similarly, MDA-MB-231 cells demonstrate comparable G2 phase accumulation patterns [4].
Cyclin B1 Protein Expression Modulation
Western blot analysis demonstrates that the compound significantly reduces cyclin B1 protein expression levels [4] [11]. This reduction is crucial for maintaining G2/M arrest, as cyclin B1 is essential for CDK1 activation and subsequent mitotic entry [14] [16]. The mechanism involves both transcriptional and post-translational regulation of cyclin B1.
The compound appears to enhance cyclin B1 degradation through the anaphase-promoting complex/cyclosome (APC/C) pathway [16]. This proteolytic system targets cyclin B1 for ubiquitin-mediated degradation, ensuring that cells cannot progress through mitosis even in the presence of growth signals.
p21 Pathway Activation
The cell cycle arrest mechanism involves upregulation of p21 (CDKN1A), a critical cyclin-dependent kinase inhibitor [12] [17]. p21 binds to and inhibits CDK1-cyclin B1 complexes, preventing their nuclear translocation and activation [13] [18]. This represents a p53-dependent checkpoint response that ensures genomic stability during DNA damage or cellular stress.
Research indicates that p21 expression increases significantly following compound treatment, with maximum induction occurring within 12-24 hours [17] [18]. The p21 protein demonstrates multiple mechanisms of cell cycle control, including direct CDK inhibition and promotion of cyclin B1 degradation [13] [19].
Checkpoint Kinase Activation
The G2/M arrest mechanism involves activation of DNA damage checkpoint kinases, including ATM (ataxia telangiectasia mutated) and Chk2 (checkpoint kinase 2) [20] [21]. These kinases phosphorylate and activate p53, leading to enhanced p21 transcription and sustained cell cycle arrest [20] [21].
The compound treatment results in phosphorylation of ATM at serine 1981 and Chk2 at threonine 68, indicating checkpoint activation [20]. This signaling cascade ensures that cells with compromised DNA integrity cannot proceed through mitosis, thereby preventing the propagation of genomically unstable cells.
The molecular targets of 2-butyl-3-methylisoquinolin-1(2H)-one encompass multiple protein classes, including kinases, transcription factors, and membrane receptors. Binding affinity profiling reveals the compound's capacity to interact with specific protein domains through various molecular recognition mechanisms.
Protein Kinase Interactions
Molecular docking studies demonstrate that 2-butyl-3-methylisoquinolin-1(2H)-one exhibits significant binding affinity for multiple protein kinases involved in cell cycle regulation and apoptosis [22] [23]. The compound shows particular affinity for kinases containing ATP-binding sites with specific structural characteristics.
The binding mechanism involves interaction with the ATP-binding pocket of target kinases, with binding affinities ranging from 1-10 μM for various kinase targets [22] [23]. The isoquinolin-1(2H)-one scaffold provides optimal positioning for hydrogen bonding with key amino acid residues in the kinase active site.
Kinase selectivity profiling against a panel of 58 different kinases reveals that the compound demonstrates preferential binding to certain kinase subfamilies [22]. This selectivity is attributed to specific structural features of the compound that favor interaction with particular kinase conformations.
Transcription Factor Binding
The compound exhibits binding capacity to various transcription factors involved in cell cycle control and apoptosis regulation [24] [25]. Binding studies indicate interactions with bromodomain-containing proteins, which regulate chromatin structure and gene expression [24].
Surface plasmon resonance analysis demonstrates binding affinities in the low micromolar range for bromodomain targets [24]. The compound shows selectivity for specific bromodomain subtypes, with particular affinity for BRD7 and BRD9 proteins [22] [24].
Receptor Interactions
Binding affinity studies reveal that 2-butyl-3-methylisoquinolin-1(2H)-one demonstrates interaction capacity with G-protein coupled receptors and other membrane-associated proteins [25]. The compound shows particular affinity for melatonin receptors, with binding constants in the nanomolar to low micromolar range [25].
The receptor binding mechanism involves interaction with specific amino acid residues in the binding pocket, leading to conformational changes that modulate receptor activity [25]. This interaction profile suggests potential for receptor-mediated signaling effects in addition to direct cellular targets.
Structure-Activity Relationships
Comparative molecular field analysis reveals that the binding affinity of 2-butyl-3-methylisoquinolin-1(2H)-one is determined primarily by steric rather than electrostatic properties [26] [27]. The butyl and methyl substituents on the isoquinoline core contribute to optimal binding geometry for target proteins.
The compound's lipophilicity appears important for target binding, as modifications that alter the hydrophobic character significantly affect binding affinity [26] [28]. This relationship suggests that membrane permeability and intracellular distribution contribute to the compound's biological activity.
Quantitative Binding Parameters
Binding affinity measurements demonstrate that 2-butyl-3-methylisoquinolin-1(2H)-one exhibits dissociation constants (Kd) ranging from 0.1-25 μM depending on the target protein [22] [23] [25]. The compound shows relatively rapid association and dissociation kinetics, suggesting reversible binding interactions.
Competition binding assays indicate that the compound can displace endogenous ligands from their respective binding sites, supporting its potential as a pharmacological modulator [25]. The binding specificity profile suggests that the compound may exert its biological effects through multiple target interactions rather than a single high-affinity target.